Muconic Acid

Solubility Science Downstream Processing Isomer Stability

cis,cis-Muconic acid (ccMA) is the critical bio-based platform intermediate for renewable adipic acid (nylon-6,6 precursor), unsaturated polyester resins, and specialty polymers. Unlike other isomers, ccMA serves as the foundational C6 building block enabling direct polymerization and high-yield catalytic conversion. Its isomer-specific performance—verified via purity and configuration—is essential for reproducible results. Not interchangeable with cis,trans or trans,trans forms. Ensure exact isomer composition for your application.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 1119-72-8
Cat. No. B075187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuconic Acid
CAS1119-72-8
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C=CC(=O)O
InChIInChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+
InChIKeyTXXHDPDFNKHHGW-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





Muconic Acid (CAS 1119-72-8) Procurement Guide for Biobased Platform Chemical and Polymer Monomer Applications


cis,cis-Muconic acid (ccMA, CAS 1119-72-8) is a C6 unsaturated dicarboxylic acid belonging to the medium-chain fatty acid class, characterized by two conjugated double bonds in a (2Z,4Z) configuration [1]. It is a naturally occurring organic acid produced predominantly via microbial fermentation from renewable feedstocks such as glucose and lignin-derived aromatics, and serves as a critical bio-based platform intermediate for downstream conversion to adipic acid, terephthalic acid, and specialty polymers [2].

Why Muconic Acid (CAS 1119-72-8) Cannot Be Casually Substituted by Other In-Class Diacids or Isomers


The chemistry of muconic acid is exquisitely sensitive to its isomeric form and protonation state. cis,cis-Muconic acid (ccMA) readily isomerizes to cis,trans-muconic acid under ambient or mildly acidic conditions, a transformation that can occur within minutes and is easily overlooked in routine analytical workflows [1]. This isomerization profoundly alters key performance attributes: the cis,trans isomer is five times more soluble at room temperature under acidic conditions than ccMA [1], and only the trans,trans isomer serves as an efficient precursor for Diels-Alder cycloadditions and polymerizations [2]. Furthermore, the free acid form exhibits distinct hydrogenation kinetics compared to its sodium salt, with trans,trans-muconic acid hydrogenating faster to adipic acid than sodium muconate under identical conditions [3]. These isomer- and salt-dependent divergences in solubility, reactivity, and polymerizability render simple substitution of ccMA with any other muconic acid form—or with saturated diacids like adipic acid—invalid without rigorous verification of the exact isomer composition and process conditions.

Muconic Acid (CAS 1119-72-8) Quantitative Differentiation Evidence vs. Closest Analogs and Alternative Forms


Solubility Differential: cis,trans-Muconic Acid Exhibits 5× Higher Solubility than cis,cis-Muconic Acid Under Acidic Conditions

cis,cis-Muconic acid (ccMA) readily isomerizes to cis,trans-muconic acid (ctMA) under ambient or acidic conditions, a transformation that can occur within minutes and is easily missed due to similar chromatographic retention times [1]. The practical consequence is that ctMA is five times more soluble at room temperature under acidic conditions than ccMA [1]. This stark difference demands rigorous isomer quantification and pH control during any solubility-dependent unit operation.

Solubility Science Downstream Processing Isomer Stability

Hydrogenation to Adipic Acid: trans,trans-Muconic Acid Achieves Full Conversion and Yield in 60 min vs. Slower Sodium Muconate Reduction

In a direct head-to-head comparison under identical conditions (70 °C, 1 bar H₂, 1/200 Pd/mol substrate, 1.42 × 10⁻² M substrate), trans,trans-muconic acid (ttMA) underwent full conversion to adipic acid with 100% yield within 60 minutes [1]. Sodium muconate reduction was significantly slower under the same conditions, failing to achieve complete conversion or full yield in that timeframe [1]. A separate study using 14.2 wt% Ni/γ-Al₂O₃ achieved 100% conversion of muconic acid and 99.4 mol% adipic acid yield [2].

Catalytic Hydrogenation Adipic Acid Production Biobased Nylon-6,6

Polymerization Molecular Weight: cis,trans-Muconate Achieves Up to 21,200 g/mol vs. 2,210–2,900 g/mol for cis,cis-Muconate via Enzymatic Catalysis

Enzymatic polymerization of diester-modified muconic acid isomers using Candida antarctica lipase B (CALB) revealed a stark difference in achievable molecular weight. Polyesters derived from cis,cis-(Z,Z)-muconate reached only 2,210 to 2,900 g mol⁻¹, whereas polymers with cis,trans-(Z,E) isomeric structures achieved molecular weights up to 21,200 g mol⁻¹ [1]. The catalyst showed higher selectivity toward the more open cis,trans-muconate structure compared to the closed cis,cis-muconate [1].

Enzymatic Polymerization Unsaturated Polyesters Molecular Weight

Thermomechanical Property Tuning: Muconic Acid Incorporation Increases Glass Transition Temperature and Enables Shear Moduli >30 GPa in Composites

Incorporation of muconic acid into poly(butylene succinate) copolymers systematically increases the glass transition temperature (Tg) relative to the unmodified polyester baseline [1]. Prototypical fiberglass panels produced from low molecular weight poly(butylene succinate-co-muconate) and styrene exhibited shear moduli in excess of 30 GPa, a value typical of commercial thermoset composites [1]. The study further demonstrated that the molecular tunability of the copolymer—achievable as either tapered or random structures—enables precise control over composite mechanical properties [1].

Thermoset Composites Glass Transition Temperature Unsaturated Polyester Resins

Catalytic Hydrogenation Activity: t,t-Muconic Acid Shows Higher Activity (0.85 s⁻¹) than Sodium Muconate (0.73 s⁻¹) with Optimized Pd Catalysts

A comparative study of Pd nanoparticle catalysts on various carbon supports revealed distinct activity differences between substrates. For t,t-muconic acid hydrogenation, the optimal catalyst (1% Pd/KB_0.0, i.e., without protective agent) achieved an activity of 0.85 s⁻¹ [1]. In contrast, sodium muconate reduction required a different catalyst formulation (1% Pd/KB_1.2) to reach its best activity of 0.73 s⁻¹, with an adipic acid yield of 94.8% [1]. The catalyst optimization parameters—protective agent amount and resulting Pd nanoparticle size—differed significantly between the two substrates, underscoring that catalyst systems cannot be transferred interchangeably between muconic acid and sodium muconate [1].

Heterogeneous Catalysis Pd Nanoparticles Adipic Acid Yield

Isomer-Dependent Reactivity: Only trans,trans-Muconic Acid Serves as Efficient Precursor for Diels-Alder Cycloadditions and Polymerizations

Among the three muconic acid isomers, only trans,trans-muconic acid (ttMA) has been identified as an efficient precursor for Diels-Alder cycloadditions to produce terephthalic acid and for direct polymerizations [1]. cis,cis-Muconic acid (ccMA) and cis,trans-muconic acid (ctMA) lack the appropriate double-bond geometry for efficient cycloaddition and exhibit poor polymerization performance [1]. The isomerization of ccMA to ttMA is described as the "main bottleneck" in biobased terephthalic acid production due to competing lactonization side reactions [2]. When coupled isomerization-Diels-Alder processes are optimized, terephthalate intermediates can be produced in around 90% yields .

Diels-Alder Cycloaddition Terephthalic Acid Synthesis Isomer Selectivity

High-Value Application Scenarios for Muconic Acid (CAS 1119-72-8) Based on Verified Differential Evidence


Biobased Adipic Acid Production via Catalytic Hydrogenation

For the production of renewable adipic acid—a strategic monomer for nylon-6,6—the trans,trans isomer of muconic acid demonstrates superior performance. It achieves 100% conversion and 100% yield to adipic acid in 60 minutes at 70 °C and 1 bar H₂, significantly outperforming sodium muconate under identical conditions [1]. With optimized Pd catalysts, t,t-muconic acid hydrogenation exhibits higher activity (0.85 s⁻¹) than sodium muconate (0.73 s⁻¹) [2]. Additionally, a supported 14.2 wt% Ni/γ-Al₂O₃ catalyst can achieve 99.4 mol% adipic acid yield from muconic acid under gentle conditions [3].

Direct Synthesis of High-Performance Thermoset Composites

cis,cis-Muconic acid can be incorporated directly into unsaturated polyester resins without prior conversion to adipic or terephthalic acid. Copolymers of muconic acid with poly(butylene succinate) exhibit systematically increased glass transition temperatures with increasing muconate incorporation. Fiberglass-reinforced thermoset composites produced from these copolymers achieve shear moduli exceeding 30 GPa, matching the performance of commercial composites [4]. The alkene functionality of muconic acid enables this direct polymerization route, bypassing downstream hydrogenation or cycloaddition steps.

Enzymatic Synthesis of High-Molecular-Weight Unsaturated Polyesters

When enzymatic polymerization is employed using Candida antarctica lipase B (CALB), the cis,trans isomer of muconic acid yields polyesters with molecular weights up to 21,200 g mol⁻¹—approximately 7- to 10-fold higher than those achieved with the cis,cis isomer (2,210–2,900 g mol⁻¹) [5]. This differential makes cis,trans-muconate the preferred substrate for applications requiring high-molecular-weight unsaturated polyesters, such as in coatings, adhesives, and specialty elastomers.

Biobased Terephthalic Acid and PET Precursor via Diels-Alder Cycloaddition

trans,trans-Muconic acid is the only muconic acid isomer that serves as an efficient precursor for Diels-Alder cycloaddition with ethylene to produce biobased terephthalic acid—a key monomer for polyethylene terephthalate (PET) [6]. cis,cis-Muconic acid must first undergo isomerization to the trans,trans form, a process that is the primary bottleneck due to competing lactonization side reactions [7]. When isomerization is coupled directly with cycloaddition, terephthalate intermediates are produced in yields around 90% .

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